molecular formula C20H18N4O3 B11547600 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No. B11547600
M. Wt: 362.4 g/mol
InChI Key: QUKIDDCTQVSVKH-HYARGMPZSA-N
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Description

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features a naphthalene ring, an amino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the condensation of naphthylamine with a nitrophenyl-substituted acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthalene oxides and nitrophenyl oxides.

    Reduction: Formation of amino-substituted derivatives.

    Substitution: Formation of various substituted naphthyl and nitrophenyl derivatives.

Scientific Research Applications

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(naphthalen-1-yl)acetic acid: Similar naphthalene structure but different functional groups.

    1-Naphthalen-2-yl-ethylamine: Contains a naphthalene ring and an amino group but lacks the nitrophenyl and acetohydrazide groups.

Uniqueness

2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to its combination of naphthalene, nitrophenyl, and acetohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H18N4O3/c1-14(16-8-4-9-17(12-16)24(26)27)22-23-20(25)13-21-19-11-5-7-15-6-2-3-10-18(15)19/h2-12,21H,13H2,1H3,(H,23,25)/b22-14+

InChI Key

QUKIDDCTQVSVKH-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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